

# "Ethyl 2-(phenylsulfonyl)acetate" CAS number 7605-30-3

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## Compound of Interest

Compound Name: *Ethyl 2-(phenylsulfonyl)acetate*

Cat. No.: B177102

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An In-depth Technical Guide to **Ethyl 2-(phenylsulfonyl)acetate** (CAS: 7605-30-3)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 2-(phenylsulfonyl)acetate**, with CAS Registry Number 7605-30-3, is a sulfone compound featuring an ester functional group.<sup>[1]</sup> It serves as a valuable and versatile intermediate in organic synthesis, particularly in the construction of complex molecules and pharmacologically relevant scaffolds.<sup>[1]</sup> The presence of the electron-withdrawing phenylsulfonyl group and the ester moiety confers unique reactivity, making it a key building block in various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, key reactions including the Julia-Kocienski olefination, and its applications in research and development.

## Chemical and Physical Properties

**Ethyl 2-(phenylsulfonyl)acetate** is typically a white to off-white crystalline solid or powder at room temperature.<sup>[1][2][3]</sup> It is insoluble in water but soluble in organic solvents like methanol.<sup>[2][3]</sup> The compound's properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	7605-30-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	228.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to Almost white powder to crystal	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	43.0 to 46.0 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	384.7 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.239 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point	186.5 °C	<a href="#">[4]</a>
Solubility	Insoluble in water; Soluble in Methanol	<a href="#">[2]</a> <a href="#">[3]</a>
Topological Polar Surface Area (TPSA)	68.8 Å <sup>2</sup>	<a href="#">[5]</a> <a href="#">[8]</a>
logP	2.10420	<a href="#">[4]</a>
IUPAC Name	ethyl 2- (benzenesulfonyl)acetate	<a href="#">[5]</a>
SMILES	CCOC(=O)CS(=O) (=O)C1=CC=CC=C1	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	NJBWORPRIRNTLH- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>

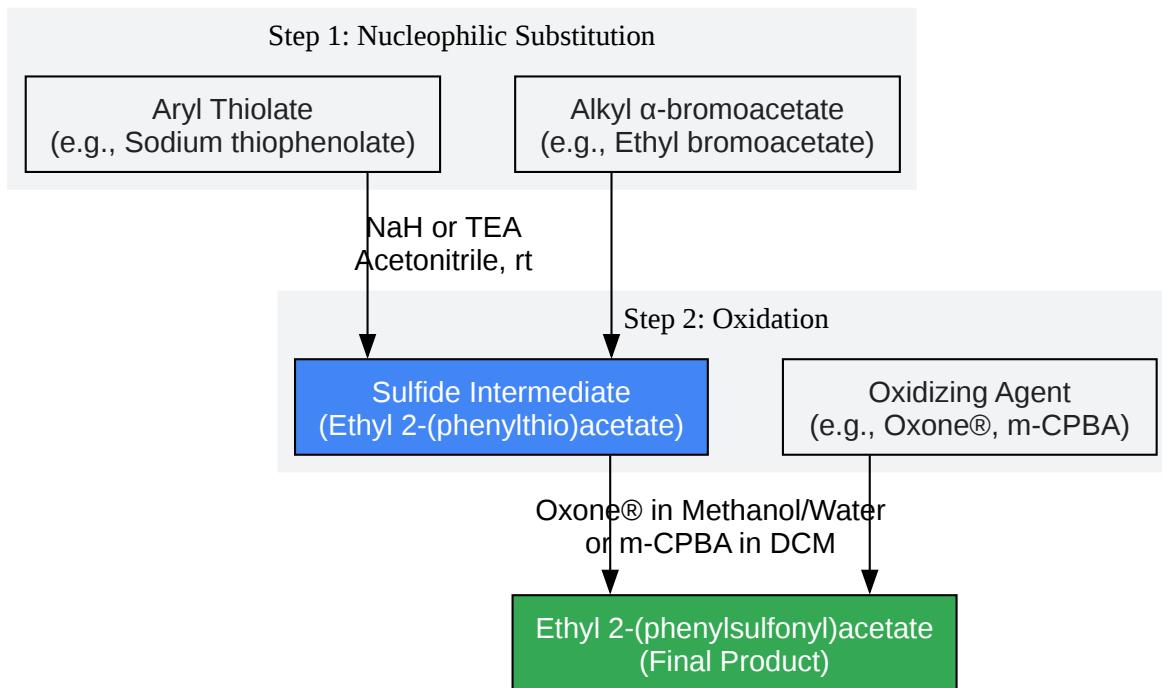
## Spectroscopic Data

The structural identity of **Ethyl 2-(phenylsulfonyl)acetate** is confirmed by various spectroscopic techniques. A summary of key data is provided below.

Spectroscopic Data	Details	Source(s)
<sup>1</sup> H NMR	Conforms to the expected structure.	<a href="#">[2]</a>
<sup>13</sup> C NMR	Data available in spectral databases.	<a href="#">[9]</a> <a href="#">[10]</a>
Infrared (IR)	FTIR spectra are available, showing characteristic absorptions for the sulfonyl and ester groups.	<a href="#">[5]</a> <a href="#">[9]</a>
Mass Spectrometry (MS)	Mass spectral data is available for this compound.	<a href="#">[9]</a>
AIST Spectral DB (SDBS)	SDBS Number: 39309	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

**Ethyl 2-(phenylsulfonyl)acetate** can be prepared through a two-step process involving nucleophilic substitution followed by oxidation.



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Caption: General synthesis workflow for **Ethyl 2-(phenylsulfonyl)acetate**.

## Experimental Protocol: Synthesis of Ethyl 2-(phenylsulfonyl)acetate[11]

This protocol is adapted from generalized procedures for the synthesis of  $\pi$ -deficient  $\alpha$ -(arylsulfonyl)acetates.

### Step 1: Synthesis of Ethyl 2-(phenylthio)acetate (Sulfide Intermediate)

- To a stirred solution of thiophenol (1.0 eq) in acetonitrile, add a base such as triethylamine (TEA) or sodium hydride (NaH) (1.1 eq) at room temperature.
- Stir the mixture for 15-20 minutes to form the corresponding arylthiolate.

- Add ethyl bromoacetate (1.0 eq) dropwise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide intermediate.

#### Step 2: Oxidation to **Ethyl 2-(phenylsulfonyl)acetate**

- Dissolve the crude ethyl 2-(phenylthio)acetate from Step 1 in a suitable solvent system, such as a mixture of methanol and water.
- Cool the solution in an ice bath.
- Add an oxidizing agent, such as Oxone® (potassium peroxyomonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution (approx. 2.2 eq).
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
- Work up the reaction by adding water and extracting with an organic solvent (e.g., dichloromethane).
- Dry the organic layer, remove the solvent in vacuo, and purify the resulting crude product by column chromatography or recrystallization to afford pure **Ethyl 2-(phenylsulfonyl)acetate**.

## Reactivity and Key Applications

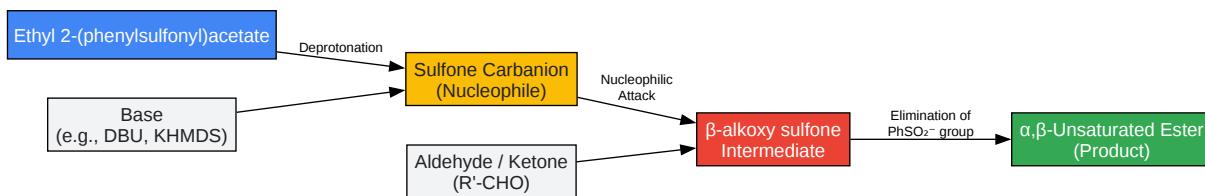
The methylene bridge in **Ethyl 2-(phenylsulfonyl)acetate** is activated by the two adjacent electron-withdrawing groups (phenylsulfonyl and ester), making the  $\alpha$ -protons acidic and easily removed by a base. This allows the molecule to act as a potent nucleophile in various reactions.

## Alkylation Reactions

The carbanion generated from **Ethyl 2-(phenylsulfonyl)acetate** can be readily alkylated with various electrophiles, such as alkyl halides. This reactivity allows for the introduction of diverse substituents at the  $\alpha$ -position, leading to the synthesis of more complex sulfonyl esters.

## Julia-Kocienski Olefination

A primary application of **Ethyl 2-(phenylsulfonyl)acetate** and its analogs is in the Julia-Kocienski olefination.[11][12][13][14] This powerful reaction creates carbon-carbon double bonds by reacting a sulfonyl ester with a carbonyl compound (aldehyde or ketone).[11][15] The modified Julia-Kocienski olefination, which often uses heteroaryl sulfones, is a one-pot procedure that offers high stereoselectivity, typically favoring the formation of (E)-alkenes.[11][12][14][16]



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Caption: Simplified pathway of the Julia-Kocienski Olefination.

This reaction is particularly useful for synthesizing  $\alpha,\beta$ -unsaturated esters.[13] For example, reacting Ethyl (benzothiazol-2-ylsulfonyl)acetate (a related reagent) with aldehydes under mild conditions using DBU as a base yields these esters with good yields and high stereoselectivity.[13] The stereochemical outcome (E vs. Z) can depend on the structure of the aldehyde substrate.[13]

## Synthesis of Heterocyclic Compounds

The reactivity of this class of compounds makes them suitable starting materials for the synthesis of various heterocycles, which are core structures in many pharmaceuticals.[17][18][19][20] The activated methylene group and the ester functionality can participate in condensation and cyclization reactions with appropriate binucleophilic partners.

## Safety and Handling

**Ethyl 2-(phenylsulfonyl)acetate** is classified as harmful if swallowed.[5] It may cause skin, eye, and respiratory irritation.[3]

- GHS Classification: Acute Toxicity, Oral (Category 4).[5]
- Hazard Statement: H302: Harmful if swallowed.[3][5]
- Precautionary Statements: P264, P270, P301+P317, P330, P501.[5]
- Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1] It should be handled in a well-ventilated area.[3]
- Storage: Store in a cool, dry, and dark place, sealed in a dry environment.[2][3][6]  
Recommended storage temperatures range from room temperature to 2-8°C.[2][3]

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